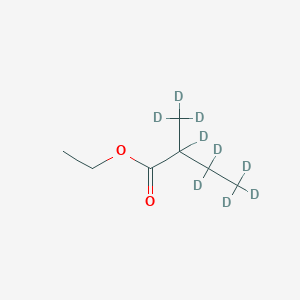

Ethyl 2-methylbutanoate-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D |

InChI Key |

HCRBXQFHJMCTLF-ZMECLBIQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)OCC)C([2H])([2H])[2H] |

Canonical SMILES |

CCC(C)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 2-methylbutanoate-d9: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylbutanoate-d9 is the deuterated form of ethyl 2-methylbutanoate, a common volatile organic compound found in various fruits and fermented beverages.[1][2] Its primary application in scientific research is as an internal standard for quantitative analysis, particularly in the fields of flavor and fragrance chemistry, metabolomics, and food science.[3] The stable isotope labeling of this compound allows for precise and accurate quantification of its non-deuterated counterpart in complex matrices by isotope dilution mass spectrometry.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of ethyl 2-methylbutanoate. The nine deuterium (B1214612) atoms replace nine hydrogen atoms in the molecule, resulting in a higher molecular weight which allows for its differentiation from the endogenous compound in mass spectrometry.

| Property | Value | Reference |

| Chemical Formula | C₇H₅D₉O₂ | [4] |

| Molecular Weight | 139.24 g/mol | [4] |

| Synonyms | Ethyl (±)-2-Methylbutyrate-d9, 2-Methylbutanoic Acid Ethyl Ester-d9 | [5] |

| Appearance | Colorless oily liquid with a fruity odor | [2] |

Synthesis

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be inferred from standard organic chemistry principles for esterification and alkylation, utilizing deuterated precursors. A likely approach involves the esterification of deuterated 2-methylbutanoic acid with ethanol, or the alkylation of an ethyl ester enolate with a deuterated alkyl halide.

A general, non-deuterated synthesis of a similar compound, ethyl 2-ethyl-2-methylbutanoate, involves the deprotonation of ethyl 2-ethylbutanoate with a strong base like lithium diisopropylamide (LDA) to form an enolate, followed by alkylation with iodomethane. Adapting this for this compound would involve using deuterated starting materials.

Applications in Quantitative Analysis

The primary utility of this compound is as an internal standard in stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This technique is the gold standard for accurate quantification of small molecules in complex samples.

The workflow for using this compound as an internal standard typically involves the following steps:

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral Gas Chromatography in Wine Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]

- 5. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-methylbutanoate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Ethyl 2-methylbutanoate-d9. This deuterated analog of Ethyl 2-methylbutanoate serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry, metabolomics, and drug development, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is a stable, isotopically labeled version of the naturally occurring ester, Ethyl 2-methylbutanoate. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms results in a compound with a higher molecular weight, which allows for its clear differentiation from its non-deuterated counterpart in mass spectrometry-based analyses.

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₅D₉O₂ | [1][2] |

| Molecular Weight | 139.2403 g/mol | [1][2] |

| Isotopic Purity | 99 atom % D | [3] |

| Chemical Purity | ≥ 98% | [3] |

| Appearance | Liquid | [4] |

| Density (of non-deuterated form) | 0.865 g/mL at 25 °C | [1] |

| Boiling Point (of non-deuterated form) | 133 °C | [1] |

| Refractive Index (of non-deuterated form) | n20/D 1.397 | [1] |

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

Reaction:

2-Methylbutanoic acid-d9 + Ethanol → this compound + H₂O

Materials:

-

2-Methylbutanoic acid-d9

-

Anhydrous ethanol

-

Sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-Methylbutanoic acid-d9 in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reflux the mixture for several hours to drive the esterification to completion.

-

After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for volatile ester analysis (e.g., HP-5ms, DB-5).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of the compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

Data Acquisition (¹H NMR):

-

Due to the extensive deuteration, the ¹H NMR spectrum is expected to show minimal signals, primarily from the ethyl group protons and any residual protons. This confirms the high isotopic purity.

Data Acquisition (¹³C NMR):

-

The ¹³C NMR spectrum will show signals corresponding to the seven carbon atoms in the molecule, confirming the carbon skeleton.

Application as an Internal Standard

This compound is an ideal internal standard for the quantification of its non-deuterated analog and other volatile esters in complex matrices such as food, beverages, and biological samples. Its chemical similarity ensures similar extraction efficiency and chromatographic behavior, while its mass difference allows for accurate and precise quantification.

Quantitative Analysis using GC-MS with Internal Standard

Protocol:

-

Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analyte (e.g., Ethyl 2-methylbutanoate) and a constant, known concentration of the internal standard (this compound).

-

Sample Preparation: To the unknown sample, add a known amount of the internal standard solution.

-

Extraction: Perform an appropriate extraction method (e.g., solid-phase microextraction (SPME), liquid-liquid extraction) to isolate the volatile compounds.

-

GC-MS Analysis: Analyze the prepared standards and the sample using the GC-MS conditions described above, operating in SIM mode.

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response factor (RF) from the calibration standards: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Calculate the concentration of the analyte in the unknown sample: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

-

Visualizations

References

Technical Guide: Ethyl 2-methylbutanoate-d9

CAS Number: 2708286-78-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-methylbutanoate-d9, a deuterated stable isotope-labeled compound. This document covers its chemical and physical properties, outlines a plausible synthetic route, and details its primary application as an internal standard in analytical methodologies, particularly in gas chromatography-mass spectrometry (GC-MS).

Physicochemical and Analytical Data

This compound is the deuterated form of Ethyl 2-methylbutanoate, an ester known for its characteristic fruity aroma. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart and other volatile organic compounds.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2708286-78-4 | [1][2] |

| Molecular Formula | C₇H₅D₉O₂ | [3] |

| Molecular Weight | 139.2403 g/mol | [3] |

| Synonyms | Ethyl (±)-2-Methylbutyrate-d9, 2-Methylbutanoic-d9 acid ethyl ester | [1] |

| Isotopic Purity | ≥99 atom % D | [1] |

| Chemical Purity | ≥98% | [1] |

Table 2: Gas Chromatography Data

| Parameter | Value | Reference |

| Kovats Retention Index (polar column) | 1048 | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be approached through a multi-step process involving the deuteration of a suitable precursor followed by esterification. A plausible and environmentally friendly method involves the deuteration of a malonic acid derivative, followed by decarboxylation to yield a deuterated carboxylic acid, which is then esterified.

Step 1: Synthesis of 2-methyl-d3-butanoic-3,3,4,4,4-d5 acid

This step is based on the general principle of synthesizing α-deuterated carboxylic acids from corresponding malonic acids through hydrogen/deuterium exchange and decarboxylation in the presence of heavy water (D₂O).[4]

Materials:

-

2-ethyl-2-methylmalonic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethyl-2-methylmalonic acid in an excess of deuterium oxide.

-

Heat the mixture to reflux. The hydrogen atoms alpha to the carboxylic acid groups will exchange with deuterium from the D₂O.

-

Continue heating to induce decarboxylation. The malonic acid derivative will lose one of its carboxylic acid groups as CO₂, resulting in the formation of 2-methyl-d3-butanoic-3,3,4,4,4-d5 acid.

-

Monitor the reaction by NMR to confirm the completion of both deuteration and decarboxylation.

-

After completion, cool the reaction mixture and isolate the deuterated carboxylic acid. Purification is often not necessary as the primary byproduct is CO₂.[4]

Step 2: Fischer Esterification

The resulting deuterated carboxylic acid is then esterified with ethanol (B145695) using a classic Fischer esterification method.[5]

Materials:

-

2-methyl-d3-butanoic-3,3,4,4,4-d5 acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

In a round-bottom flask, combine the deuterated carboxylic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Once the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the crude this compound with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the final product by distillation to obtain pure this compound.

Application as an Internal Standard in GC-MS: A Workflow

The primary application of this compound is as an internal standard for the quantification of volatile and semi-volatile organic compounds in various matrices.[6] Its chemical similarity to many analytes of interest and its distinct mass spectrum make it an excellent choice for correcting for variations in sample preparation and instrument response.[7]

General Workflow for Metabolomics and Volatile Compound Analysis

The following workflow outlines the use of this compound as an internal standard in a typical targeted metabolomics or volatile compound quantification experiment.[8][9]

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol for Quantification

This protocol provides a more detailed procedure for using this compound as an internal standard for the quantification of a target analyte in a liquid sample.

1. Preparation of Standard Solutions:

-

Prepare a stock solution of the target analyte at a known concentration in a suitable solvent.

-

Prepare a stock solution of this compound at a known concentration in the same solvent.

-

Create a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard.

2. Sample Preparation:

-

To each unknown sample, add the same constant, known concentration of the this compound internal standard as was added to the calibration standards.

-

Perform any necessary sample cleanup or derivatization steps.

3. GC-MS Analysis:

-

Inject a fixed volume of each calibration standard and each unknown sample into the GC-MS system.

-

The gas chromatograph will separate the analyte and the internal standard based on their volatility and interaction with the stationary phase.

-

The mass spectrometer will detect and fragment the eluting compounds, generating mass spectra.

4. Data Processing:

-

Integrate the peak areas for the target analyte and the internal standard in the chromatograms of the calibration standards and the unknown samples.

-

For each injection, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Signaling Pathways and Logical Relationships

As a synthetic internal standard, this compound is not directly involved in biological signaling pathways. Its logical relationship is primarily within the context of the analytical workflow, where it serves as a reference point for accurate quantification.

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the analytical process to achieve accurate quantification.

Caption: Logical flow for accurate quantification.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development and analytical sciences. Its well-defined properties and clear utility as an internal standard make it a valuable tool for robust and reliable quantitative analysis.

References

- 1. Ethyl (±)-2-Methylbutyrate-d9 | LGC Standards [lgcstandards.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]

- 4. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. videleaf.com [videleaf.com]

- 8. iroatech.com [iroatech.com]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Physical Characteristics of Ethyl 2-methylbutanoate-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate-d9 is the deuterated form of ethyl 2-methylbutanoate, an ester recognized for its characteristic fruity aroma. In scientific research, particularly in analytical and metabolic studies, deuterated compounds like this compound serve as invaluable internal standards. The substitution of hydrogen atoms with deuterium (B1214612) isotopes provides a distinct mass signature, enabling precise quantification in mass spectrometry-based assays, without altering the compound's chemical behavior significantly. This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and illustrates its primary application as an internal standard.

Core Physical and Chemical Properties

Data Presentation: Physical Characteristics

| Property | Value (this compound) | Value (Ethyl 2-methylbutanoate) |

| Molecular Formula | C7H5D9O2[1][2] | C7H14O2 |

| Molecular Weight | 139.24 g/mol [1][2][3] | 130.18 g/mol |

| CAS Number | 2708286-78-4 | 7452-79-1 |

| Appearance | Colorless oily liquid with a fruity odor | Colorless oily liquid with a fruity odor |

| Boiling Point | Not experimentally determined | ~133 °C at 760 mmHg |

| Density | Not experimentally determined | ~0.865 g/mL at 25 °C |

| Refractive Index | Not experimentally determined | ~1.397 at 20 °C |

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound involves standardized laboratory procedures. Below is a detailed methodology for determining the boiling point, a key physical characteristic.

Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample tube (small test tube)

-

Heating source (Bunsen burner or oil bath)

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the sample tube.

-

Apparatus Setup: The sample tube is attached to the thermometer. The capillary tube, with its open end downwards, is placed inside the sample tube.

-

Heating: The Thiele tube, containing a high-boiling point liquid (e.g., mineral oil), is heated gently. The thermometer and sample assembly are immersed in the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (760 mmHg) using appropriate nomographs or equations if the experimental pressure deviates significantly.

Application in Quantitative Analysis: Use as an Internal Standard

The primary role of this compound in a research setting is as an internal standard for quantitative analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Logical Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard to quantify the non-deuterated analyte in a sample.

Caption: Workflow for quantitative analysis using an internal standard.

This workflow highlights how the addition of a known quantity of the deuterated standard at an early stage of sample preparation allows for the correction of analyte loss during extraction and instrumental analysis, leading to highly accurate and precise quantification.

References

A Technical Guide to the Commercial Availability of Ethyl 2-methylbutanoate-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and applications of Ethyl 2-methylbutanoate-d9. This deuterated stable isotope is a critical tool for quantitative analysis in various scientific disciplines.

Introduction

This compound is the deuterated form of Ethyl 2-methylbutanoate, an ester recognized for its characteristic sweet, apple-like aroma found naturally in fruits like apples and cherries.[1] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its primary application is to serve as a tracer and internal standard to ensure accuracy and precision in the quantification of its non-deuterated counterpart during drug development and metabolic studies.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These details are essential for method development and laboratory handling.

| Property | Value | Reference |

| Chemical Name | ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate | [3] |

| Synonyms | Ethyl 2-methylbutyrate-d9 | [1][2] |

| CAS Number | 1219804-93-3 (This is the specific CAS for the d9 isotopologue) | |

| Chemical Formula | C₇H₅D₉O₂ | [4][5] |

| Molecular Weight | 139.24 g/mol | [4][5] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Physical Form | Powder or Liquid | [1] |

Note: The unlabelled parent compound, Ethyl 2-methylbutanoate, has a CAS number of 7452-79-1 and a molecular weight of approximately 130.19 g/mol .[6][7]

Commercial Availability

This compound is available from several specialized chemical suppliers that provide stable isotopes and analytical standards. The product is intended for research and laboratory use only.[2][8] The following table summarizes its availability from select vendors.

| Supplier | Product Name | Purity | Available Quantities |

| MedChemExpress | This compound | Not specified | Inquire for details |

| Coompo Research Chemicals | Ethyl 2-Methylbutyrate-d9 | 98% | 250mg, 500mg |

| LGC Standards | Ethyl (±)-2-Methylbutyrate-d9 | Not specified | Inquire for details |

Disclaimer: Availability, quantities, and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Application: Quantitative Analysis Workflow

The primary role of this compound is as an internal standard (IS) in quantitative analytical chemistry. Because it is chemically almost identical to the analyte (the non-deuterated version) but has a different mass, it can be used to correct for sample loss during preparation and for variations in instrument response.

Below is a diagram illustrating a typical experimental workflow for using a deuterated internal standard in a GC-MS analysis.

Example Experimental Protocol

While specific protocols must be optimized for the matrix and instrumentation, the following provides a generalized methodology for the use of this compound as an internal standard for quantifying its native analogue in a liquid sample (e.g., fruit juice).

Objective: To determine the concentration of Ethyl 2-methylbutanoate in a sample.

Materials:

-

This compound (Internal Standard, IS)

-

Ethyl 2-methylbutanoate (Analyte standard for calibration curve)

-

Methanol or appropriate solvent

-

Sample matrix (e.g., apple juice)

-

Vortex mixer, centrifuge, GC vials

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the internal standard (IS), this compound, at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of the analyte standard, Ethyl 2-methylbutanoate, at 1 mg/mL in methanol.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the analyte stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Spike each calibration standard with a fixed concentration of the IS solution (e.g., 2 µg/mL).

-

-

Sample Preparation:

-

Take a known volume of the sample (e.g., 1 mL of apple juice).

-

Spike the sample with the same fixed concentration of the IS solution (2 µg/mL).

-

Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

-

Evaporate the solvent and reconstitute in a small volume suitable for GC-MS injection.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and samples into the GC-MS system.

-

The GC column (e.g., Carbowax) separates the compounds.[4]

-

The mass spectrometer is set to monitor specific ions for both the analyte and the IS. For example:

-

Analyte (d0): Monitor characteristic ions (e.g., m/z 130, 102, 88).

-

Internal Standard (d9): Monitor the corresponding shifted ions (e.g., m/z 139, 111, 97).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS in each chromatogram.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the equation from the calibration curve.

-

Analyte-Standard Relationship

The core principle of using a deuterated standard relies on the mass difference between it and the native analyte. Both compounds exhibit nearly identical chemical behavior, but are easily distinguished by the mass spectrometer.

References

- 1. Ethyl 2-Methylbutyrate-d9 | N/A - Coompo [coompo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl (±)-2-Methylbutyrate-d9 | LGC Standards [lgcstandards.com]

- 4. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]

- 5. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]

- 6. Synthonix, Inc > 7452-79-1 | Ethyl 2-methylbutanoate [synthonix.com]

- 7. Ethyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

A Comprehensive Technical Guide to the Safety Data of Ethyl 2-methylbutanoate-d9

Chemical Identification and Physical Properties

Ethyl 2-methylbutanoate-d9 is the deuterated form of Ethyl 2-methylbutanoate, an ester known for its fruity aroma. While specific experimental data for the deuterated compound is limited, the following tables summarize the known properties of both the deuterated and non-deuterated forms.

| Identifier | This compound | Ethyl 2-methylbutanoate |

| Molecular Formula | C₇H₅D₉O₂ | C₇H₁₄O₂ |

| Molar Mass | 139.24 g/mol | 130.18 g/mol |

| CAS Number | 2708286-78-4 | 7452-79-1 |

| Physical and Chemical Properties | Value for Ethyl 2-methylbutanoate |

| Appearance | Colorless oily liquid with a fruity odor. |

| Boiling Point | 133 °C (lit.) |

| Density | 0.865 g/mL at 25 °C (lit.) |

| Flash Point | 26.1 °C (79.0 °F) Closed Cup |

| Solubility in Water | Insoluble |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 2-methylbutanoate is classified as a flammable liquid. The following table summarizes its hazard classification.

| GHS Classification | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |

Signal Word: Warning

GHS Pictogram:

Precautionary Measures and First Aid

A logical workflow for handling and responding to incidents involving Ethyl 2-methylbutanoate is crucial. The following diagram illustrates the relationship between preventative measures, incident response, and storage/disposal.

Toxicological and Ecological Information

Detailed toxicological studies specifically on this compound are not available. The data for the non-deuterated form indicates that it may be harmful if swallowed or in contact with skin and is harmful to aquatic life.

| Toxicological Data (for Ethyl 2-methylbutanoate) | Value |

| Acute Toxicity, Oral (Category 5) | May be harmful if swallowed. |

| Acute Toxicity, Dermal (Category 5) | May be harmful in contact with skin. |

| Skin Irritation | Causes mild skin irritation. |

| Eye Irritation | Causes mild eye irritation. |

| Ecological Data (for Ethyl 2-methylbutanoate) | Hazard Classification |

| Acute Aquatic Hazard | Harmful to aquatic life. |

| Chronic Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |

Experimental Protocols

The safety data presented is derived from standardized testing protocols as required by regulatory bodies. Specific experimental methodologies for determining properties like flash point, and toxicity values (e.g., LD50) are typically conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. For instance, flammability is determined using standardized closed-cup methods. Acute toxicity studies generally involve administering the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population. Due to the lack of a specific SDS for the deuterated compound, detailed experimental protocols for its unique testing are not available.

Conclusion

While a dedicated Safety Data Sheet for this compound is not publicly accessible, the safety profile of its non-deuterated counterpart provides a robust framework for its safe handling. The primary hazard associated with this compound is its flammability. Researchers, scientists, and drug development professionals should handle this compound with the same precautions as a Category 3 flammable liquid, including the use of appropriate personal protective equipment and adherence to safe storage and handling procedures. The provided data and workflow diagrams serve as an in-depth technical guide to mitigate risks associated with the use of this compound in a laboratory setting.

A Technical Guide to the Isotopic Purity of Ethyl 2-methylbutanoate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethyl 2-methylbutanoate-d9. It covers the synthesis, purification, and detailed analytical methodologies for determining the isotopic enrichment of this deuterated compound, which is crucial for its application as an internal standard in quantitative analysis and as a tracer in metabolic studies.

Chemical Properties and Specifications

This compound is the deuterated form of Ethyl 2-methylbutanoate, an ester known for its fruity aroma. The deuterated version serves as a valuable tool in various scientific applications due to its distinct mass.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₅D₉O₂[1][2][3] |

| Molecular Weight | 139.24 g/mol [1][2][3] |

| Appearance | Colorless liquid |

| Canonical SMILES | CCC(C)C(=O)OCC |

| InChI | InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D[1][2][3] |

| InChIKey | HCRBXQFHJMCTLF-ZMECLBIQSA-N[1][2][3] |

Table 2: Typical Product Specifications

| Parameter | Specification |

| Chemical Purity | ≥ 98% |

| Isotopic Enrichment (Atom % D) | ≥ 99% |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-methylbutanoic acid-d9 with ethanol, or via the reaction of a deuterated alkyl halide with a salt of 2-methylbutanoic acid. A common approach involves the reaction of silver 2-methylbutanoate with a deuterated ethyl iodide.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, adapted from methods used for other deuterated esters.

Caption: Synthesis workflow for this compound.

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is critical to ensure the reliability of studies using deuterated compounds. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio of its ions.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS).

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Scan Range: m/z 40-200.

-

Resolution: > 10,000.

-

The isotopic purity is determined by analyzing the relative intensities of the molecular ion peaks corresponding to different isotopologues (molecules with different numbers of deuterium (B1214612) atoms). The theoretical and observed mass spectral data for Ethyl 2-methylbutanoate and its deuterated analog are presented below.

Table 3: Theoretical and Observed Mass Data

| Compound | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) |

| Ethyl 2-methylbutanoate (C₇H₁₄O₂) | 130.0994 | 130.0991 |

| This compound (C₇H₅D₉O₂) | 139.1559 | 139.1556 |

The percentage of isotopic purity is calculated from the relative abundances of the ion signals of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is an indispensable tool for confirming the positions of deuterium labeling and quantifying the isotopic enrichment.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard proton spectrum to detect any residual non-deuterated species. The absence or significant reduction of signals corresponding to the protons in the non-deuterated molecule confirms a high level of deuteration.

-

-

²H NMR:

-

Acquire a deuterium spectrum to confirm the presence of deuterium at the expected positions.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of a known internal standard.

Experimental Workflow and Data Analysis Logic

The following diagram outlines the logical workflow for the comprehensive analysis of this compound.

Caption: Analytical workflow for isotopic purity determination.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in scientific research. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of both the isotopic enrichment and the specific sites of deuteration. The methodologies and data presented in this guide offer a robust framework for the quality control and validation of this important analytical standard.

References

A Technical Examination of the Molecular Weight of Ethyl 2-methylbutanoate-d9

This guide provides a detailed analysis of the molecular weight of the deuterated organic compound, Ethyl 2-methylbutanoate-d9. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their work.

Core Data Presentation

The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules such as this compound, it is crucial to understand the mass difference imparted by the substitution of hydrogen atoms with deuterium (B1214612). The table below summarizes the key quantitative data for this compound and its non-deuterated analog.

| Compound/Isotope | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₅D₉O₂ | 139.2403[1][2] |

| Ethyl 2-methylbutanoate | C₇H₁₄O₂ | 130.18[3][4] |

| Deuterium (D) | D or ²H | 2.014[5][6][7] |

| Hydrogen (H) | H | 1.008[8] |

Methodology for Molecular Weight Determination

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for the non-deuterated form, Ethyl 2-methylbutanoate, is C₇H₁₄O₂[4][9]. In the deuterated variant, this compound, nine hydrogen atoms are replaced by deuterium atoms, resulting in the formula C₇H₅D₉O₂[1][2].

The calculation of the molecular weight is as follows:

-

Ethyl 2-methylbutanoate: (7 × Atomic Weight of Carbon) + (14 × Atomic Weight of Hydrogen) + (2 × Atomic Weight of Oxygen)

-

This compound: (7 × Atomic Weight of Carbon) + (5 × Atomic Weight of Hydrogen) + (9 × Atomic Weight of Deuterium) + (2 × Atomic Weight of Oxygen)

The significant mass difference between hydrogen (atomic weight ≈ 1.008 amu) and deuterium (atomic weight ≈ 2.014 amu) is the primary reason for the increased molecular weight of the deuterated compound[5][6][7][8]. This mass difference is a key feature exploited in various scientific applications, including as tracers in metabolic studies and as internal standards in mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the standard and deuterated forms of Ethyl 2-methylbutanoate.

References

- 1. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]

- 2. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]

- 3. 2-甲基丁酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. quora.com [quora.com]

- 9. Ethyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes: High-Throughput Quantification of Ethyl 2-methylbutanoate in Wine Using Ethyl 2-methylbutanoate-d9 as an Internal Standard by HS-SPME-GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Ethyl 2-methylbutanoate, a key aroma compound in wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Ethyl 2-methylbutanoate-d9, is employed. This method is particularly suited for quality control in the wine industry and for research applications focusing on flavor and aroma profiles.

Introduction

Ethyl 2-methylbutanoate is a volatile ester that contributes significantly to the fruity aroma of various fermented beverages, including wine, often described as having an apple- or berry-like scent.[1] The concentration of this compound can vary depending on grape variety, fermentation conditions, and aging processes. Accurate quantification of Ethyl 2-methylbutanoate is therefore crucial for winemakers to monitor and control the sensory characteristics of their products.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution behavior effectively compensates for variations in sample matrix, extraction efficiency, and instrument response, leading to highly reliable and reproducible results.[2]

This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of Ethyl 2-methylbutanoate in wine, a summary of method validation parameters, and illustrative quantitative data.

Materials and Methods

Reagents and Standards

-

Ethyl 2-methylbutanoate (≥99% purity)

-

This compound (≥98% atom % D)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Ethanol (B145695) (200 proof, for standard preparation)

-

Model wine solution (12% v/v ethanol in deionized water)

Instrumentation

-

Gas chromatograph with a mass selective detector (GC-MS)

-

HS-SPME autosampler

-

SPME fiber assembly: 85 µm Carboxen®/Polydimethylsiloxane (CAR/PDMS) is a suitable choice for capturing volatile esters.[3]

Sample and Standard Preparation

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of 200 proof ethanol to obtain a concentration of 1 mg/mL.

-

Store at -20°C.

Internal Standard Working Solution (IS Working):

-

Dilute the IS Stock solution with the model wine solution to a final concentration of 10 µg/mL.

Calibration Standards:

-

Prepare a stock solution of Ethyl 2-methylbutanoate in 200 proof ethanol at a concentration of 1 mg/mL.

-

Perform serial dilutions in the model wine solution to create a series of calibration standards with concentrations ranging from 1 µg/L to 100 µg/L.

-

Spike each calibration standard with the IS Working Solution to a final concentration of 50 µg/L of this compound.

Wine Sample Preparation:

-

Allow the wine sample to equilibrate to room temperature.

-

In a 20 mL headspace vial, combine 5 mL of the wine sample and 1.5 g of sodium chloride.

-

Add 25 µL of the 10 µg/mL IS Working Solution to achieve a final internal standard concentration of 50 µg/L.

-

Immediately seal the vial with a PTFE-faced silicone septum.

HS-SPME-GC-MS Protocol

A detailed protocol for the analysis is provided below.

| Parameter | Setting |

| HS-SPME | |

| Fiber Type | 85 µm CAR/PDMS |

| Incubation Temperature | 40°C |

| Incubation Time | 20 min |

| Extraction Time | 30 min |

| Desorption Temperature | 250°C |

| Desorption Time | 5 min (splitless mode) |

| GC | |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min) |

| MS | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | Ethyl 2-methylbutanoate: 88, 102; this compound: 97, 111 |

| Qualifier Ion (m/z) | Ethyl 2-methylbutanoate: 57; this compound: 60 |

Data Analysis

The concentration of Ethyl 2-methylbutanoate in the wine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Quantitative Data Summary

The following tables summarize the validation and quantitative results obtained using this method.

Table 1: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.5 µg/L | - |

| Limit of Quantification (LOQ) | 1.5 µg/L | - |

| Precision (RSD%) | < 5% | < 15% |

| Accuracy (Recovery %) | 95-108% | 85-115% |

Table 2: Quantification of Ethyl 2-methylbutanoate in Commercial Wine Samples

| Wine Sample | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/L) |

| Chardonnay | 158,432 | 301,254 | 0.526 | 26.3 |

| Sauvignon Blanc | 210,987 | 305,112 | 0.691 | 34.6 |

| Pinot Noir | 98,765 | 299,876 | 0.329 | 16.5 |

| Cabernet Sauvignon | 125,432 | 302,543 | 0.415 | 20.8 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of using an internal standard for quantification.

Caption: Workflow for the quantification of Ethyl 2-methylbutanoate.

Caption: Internal standard corrects for analytical variability.

Conclusion

The described HS-SPME-GC-MS method, incorporating this compound as an internal standard, provides a highly accurate, precise, and reliable means for quantifying Ethyl 2-methylbutanoate in wine. The method is sensitive enough to detect and quantify this important aroma compound at levels relevant to the wine industry. The use of a deuterated internal standard is critical for minimizing the impact of matrix effects and other sources of analytical variability, ensuring data of the highest quality for both quality control and research purposes.

References

Application Notes & Protocols for Ethyl 2-methylbutanoate-d9 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-methylbutanoate-d9 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the quantitative analysis of volatile and semi-volatile organic compounds.

Introduction

Ethyl 2-methylbutanoate is a common ester found in various fruits and fermented beverages, contributing to their characteristic aroma. In quantitative analytical chemistry, particularly in chromatographic techniques like GC-MS, isotopically labeled internal standards are crucial for accurate and precise quantification. Deuterated compounds, such as this compound, are ideal internal standards as they share very similar chemical and physical properties with their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1] This allows for the correction of variations that may occur during sample preparation, injection, and ionization.[1]

This compound serves as an excellent internal standard for the quantification of a range of volatile esters and other flavor and fragrance compounds in complex matrices such as food, beverages, and biological samples.

Chemical Properties of this compound:

| Property | Value | Reference |

| Formula | C₇H₅D₉O₂ | [2] |

| Molecular Weight | 139.2403 g/mol | [2] |

| IUPAC Name | ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate | LGC Standards |

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound as an internal standard in GC-MS analysis. The specific parameters may require optimization based on the analyte of interest, sample matrix, and instrumentation.

This protocol is adapted for the analysis of volatile esters in beverages.

-

Sample Collection: Collect 10 mL of the liquid sample in a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known concentration of this compound solution in a suitable solvent (e.g., ethanol) to the sample vial. The final concentration of the internal standard should be within the calibration range of the analyte.

-

Matrix Modification: Add 2.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.[3]

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40°C) for a specific period (e.g., 15 minutes) to allow for the equilibration of volatiles between the liquid and headspace phases.[3]

-

SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[3]

-

Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

The following are typical GC-MS parameters for the analysis of volatile esters.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 7000D MS or equivalent |

| Injector | Split/splitless inlet, operated in splitless mode.[3] |

| Injector Temperature | 250°C |

| Column | DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[3] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[3] |

| Oven Temperature Program | Initial temperature of 40°C for 5 min, ramp at 3°C/min to 150°C, then at 8°C/min to 220°C and hold for 10 min.[3] |

| MS Transfer Line Temp. | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Monitored Ions (m/z):

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Ethyl 2-methylbutanoate | 88 | 57 | 101 |

| This compound | 97 | 60 | 110 |

Note: The specific ions for this compound are predicted based on its structure and may need to be confirmed experimentally.

Data Presentation: Quantitative Performance

The following table summarizes the typical validation parameters for a quantitative GC-MS method for volatile esters using a deuterated internal standard. These values are illustrative and should be determined experimentally for each specific application.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.[4] |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |

| Recovery | 80 - 120% | The percentage of the known amount of analyte recovered from the sample matrix, indicating the accuracy of the extraction method.[5] |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the repeatability of the method.[5] |

Mandatory Visualizations

Caption: Experimental workflow for the analysis of volatile compounds using SPME-GC-MS.

Caption: Logical workflow for quantification using an internal standard in GC-MS analysis.

References

Application Notes and Protocols for the Quantification of Ethyl 2-Methylbutanoate Using its d9 Isotopologue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a volatile organic compound and a significant flavor and aroma component in many fruits, alcoholic beverages, and other fermented products.[1][2] Its accurate quantification is crucial for quality control in the food and beverage industry, as well as in the analysis of biological samples and pharmaceutical formulations where it may be present as a metabolite or a volatile impurity. The use of a stable isotope-labeled internal standard, such as ethyl 2-methylbutanoate-d9, is the gold standard for quantitative analysis by mass spectrometry. This method corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3]

This document provides detailed protocols for the quantification of ethyl 2-methylbutanoate in a liquid matrix (e.g., wine) using Gas Chromatography-Mass Spectrometry (GC-MS) with its d9-deuterated isotopologue as an internal standard.

Chemical Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-methylbutanoate | ethyl 2-methylbutanoate | C₇H₁₄O₂ | 130.18 |

| This compound | ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate | C₇H₅D₉O₂ | 139.24 |

Experimental Protocols

Materials and Reagents

-

Ethyl 2-methylbutanoate (≥99% purity)

-

This compound (d9-E2MB, ≥98% isotopic purity)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Deionized Water

-

Methanol (B129727), HPLC grade

-

Sample Vials (2 mL) with caps

-

Volumetric flasks and pipettes

Standard Solution Preparation

Stock Solutions (1 mg/mL):

-

Analyte Stock: Accurately weigh 10 mg of ethyl 2-methylbutanoate into a 10 mL volumetric flask and dilute to volume with methanol.

-

Internal Standard (IS) Stock: Accurately weigh 10 mg of d9-E2MB into a 10 mL volumetric flask and dilute to volume with methanol.

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the Analyte Stock solution in a suitable matrix blank (e.g., synthetic wine).

-

Prepare a Working Internal Standard solution by diluting the IS Stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for a wine sample matrix.

-

Pipette 5 mL of the sample (e.g., wine) into a 15 mL centrifuge tube.

-

Spike the sample with 50 µL of the 10 µg/mL Working Internal Standard solution (final IS concentration of 100 ng/mL).

-

Add 2 mL of dichloromethane to the tube.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a 2 mL GC vial for analysis.

Diagram of the Sample Preparation Workflow

Caption: Workflow for the liquid-liquid extraction of ethyl 2-methylbutanoate.

GC-MS Analysis

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MSD).

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Ethyl 2-methylbutanoate: m/z 57 (quantifier), 102, 85 (qualifiers).[2]

-

d9-Ethyl 2-methylbutanoate: m/z 66 (quantifier), 111 (qualifier).

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Diagram of the Analytical Workflow

Caption: General workflow for GC-MS quantification.

Quantitative Data Summary

The following tables represent typical data obtained from a method validation study for the quantification of ethyl 2-methylbutanoate.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 5 | 15,234 | 301,567 | 0.0505 |

| 10 | 30,156 | 300,987 | 0.1002 |

| 25 | 75,987 | 302,111 | 0.2515 |

| 50 | 151,234 | 301,876 | 0.5010 |

| 100 | 302,567 | 301,999 | 1.0019 |

| 250 | 755,987 | 302,345 | 2.5008 |

| 500 | 1,510,234 | 301,789 | 5.0043 |

-

Linearity: R² = 0.9995

-

Range: 5 - 500 ng/mL

Table 2: Precision and Accuracy Data

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (RSD, %) |

| Intra-day | |||

| 15 | 14.8 | 98.7 | 4.2 |

| 150 | 153.2 | 102.1 | 2.5 |

| 400 | 395.6 | 98.9 | 1.8 |

| Inter-day | |||

| 15 | 15.3 | 102.0 | 5.8 |

| 150 | 147.9 | 98.6 | 3.1 |

| 400 | 408.4 | 102.1 | 2.3 |

Table 3: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 1.5 |

| Limit of Quantitation (LOQ) | 5.0 |

Conclusion

The described GC-MS method utilizing a d9-labeled internal standard provides a robust, sensitive, and accurate means for the quantification of ethyl 2-methylbutanoate in liquid matrices. The use of an isotopically labeled internal standard effectively compensates for matrix effects and variations in sample handling, leading to reliable and reproducible results. This methodology is well-suited for quality control applications in the food and beverage industry, as well as for research and development in the pharmaceutical and life sciences sectors.

References

Application of Deuterated Esters in Flavor Analysis: A Detailed Guide for Researchers

Introduction

The accurate quantification of flavor compounds is paramount in the food and beverage industry, as well as in academic research, to ensure product quality, consistency, and authenticity. Esters are a critical class of volatile organic compounds that contribute significantly to the characteristic aromas of many foods and beverages, often described as fruity, sweet, or floral. However, the complexity of food matrices and the volatility of these compounds present analytical challenges. Stable Isotope Dilution Analysis (SIDA), a powerful technique that utilizes isotopically labeled internal standards, has emerged as the gold standard for the precise and accurate quantification of flavor compounds. Deuterated esters, which are synthetic versions of naturally occurring esters with one or more hydrogen atoms replaced by deuterium, are the ideal internal standards for SIDA in flavor analysis. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis, thus effectively compensating for matrix effects and analyte losses.[1][2][3]

This document provides detailed application notes and protocols for the use of deuterated esters in flavor analysis, aimed at researchers, scientists, and professionals in the field of drug development who may be investigating the impact of excipients on flavor perception.

Core Principles of Stable Isotope Dilution Analysis (SIDA)

SIDA is a mass spectrometry-based quantification method that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis.[2] The ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical and physical behavior, any losses or variations during the analytical process affect both compounds equally, leading to a highly accurate and precise quantification of the analyte.[1][4]

The key advantages of using deuterated esters as internal standards in SIDA for flavor analysis include:

-

High Accuracy and Precision: Compensates for analyte loss during sample preparation and extraction, as well as for variations in instrument response.[4]

-

Matrix Effect Mitigation: The internal standard experiences the same matrix-induced signal suppression or enhancement as the analyte, allowing for accurate correction.[3]

-

Improved Method Ruggedness: The use of an internal standard that co-elutes with the analyte makes the method less susceptible to variations in chromatographic conditions.

Applications in Flavor Analysis

Deuterated esters are widely used as internal standards in the SIDA of various flavor-active esters in a range of food and beverage matrices.

Quantification of Key Esters in Alcoholic Beverages

Esters are crucial contributors to the fruity and floral aromas of wine, beer, and spirits. Accurate quantification of these compounds is essential for quality control and product development.

-

Ethyl Hexanoate (B1226103) in Wine: Ethyl hexanoate imparts a "fruity" and "apple-like" aroma to wine. Its concentration can be accurately determined using deuterated ethyl hexanoate as an internal standard.[5]

-

Ethyl Butyrate (B1204436) in Fermented Beverages: Ethyl butyrate is known for its "pineapple" and "fruity" notes and is a significant flavor component in many fermented foods and beverages.[6][7][8] Deuterated ethyl butyrate serves as an excellent internal standard for its quantification.

-

Isoamyl Acetate (B1210297) in Beer: Isoamyl acetate is responsible for the characteristic "banana" aroma of some beers. Its accurate measurement using a deuterated analog is critical for maintaining consistent flavor profiles.

Analysis of Flavor Esters in Fruit Juices and Processed Foods

The flavor profiles of fruit juices and other processed foods are heavily influenced by their ester content. SIDA with deuterated esters allows for the precise measurement of these key aroma compounds.

-

Ethyl Acetate and other Esters in Fruit Juices: Ethyl acetate and a variety of other esters contribute to the complex aromas of fruit juices. Deuterated standards enable their accurate quantification, which is important for authenticity assessment and quality control.[9]

Experimental Protocols

The following are generalized protocols for the quantification of flavor esters in food and beverage matrices using SIDA with deuterated esters and Gas Chromatography-Mass Spectrometry (GC-MS). Specific parameters may need to be optimized for different analytes and matrices.

Protocol 1: Quantification of Ethyl Esters in Wine using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile esters such as ethyl acetate, ethyl butyrate, ethyl hexanoate, and ethyl octanoate (B1194180) in wine.

1. Materials and Reagents:

-

Wine sample

-

Deuterated internal standard solution (e.g., d5-ethyl hexanoate in ethanol (B145695), 10 mg/L)

-

Sodium chloride (NaCl)

-

20 mL headspace vials with PTFE-faced silicone septa

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system

2. Sample Preparation:

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add a known amount of the deuterated internal standard solution (e.g., 10 µL of a 10 mg/L solution).

-

Add 1 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE-faced silicone septum and a crimp cap.

3. HS-SPME Extraction:

-

Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 40°C).

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

4. GC-MS Analysis:

-

Injector: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a set time (e.g., 2 minutes).

-

Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for the analyte and the deuterated internal standard. For example, for ethyl hexanoate (m/z 88, 116) and d5-ethyl hexanoate (m/z 93, 121).[10]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

5. Calibration and Quantification:

-

Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water) containing known concentrations of the target ester analytes and a constant concentration of the deuterated internal standard.

-

Analyze the calibration standards using the same HS-SPME-GC-MS method.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of the ester in the wine sample using the calibration curve.

Protocol 2: Quantification of Fatty Acid Ethyl Esters in Edible Oils using Liquid-Liquid Extraction (LLE) GC-MS

This protocol is suitable for the analysis of less volatile fatty acid ethyl esters in complex matrices like edible oils.

1. Materials and Reagents:

-

Edible oil sample

-

Deuterated internal standard solution (e.g., d3-methyl palmitate in hexane (B92381), 100 mg/L)

-

Hexane (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Centrifuge tubes (15 mL)

-

GC-MS system

2. Sample Preparation and Extraction:

-

Weigh 1 g of the oil sample into a 15 mL centrifuge tube.

-

Add a known amount of the deuterated internal standard solution (e.g., 100 µL of a 100 mg/L solution).

-

Add 5 mL of hexane to the tube.

-

Vortex the mixture for 2 minutes to extract the esters.

-

Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

3. GC-MS Analysis:

-

Injector: Inject 1 µL of the extract into the GC inlet in splitless mode at 250°C.

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 10°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-400) or SIM mode, monitoring characteristic ions for the target fatty acid ethyl esters and their deuterated analogs.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4. Calibration and Quantification:

-

Prepare calibration standards by spiking a blank oil matrix with known concentrations of the target fatty acid ethyl esters and a constant concentration of the deuterated internal standard.

-

Follow the same LLE and GC-MS procedure for the calibration standards.

-

Construct a calibration curve and quantify the analytes in the sample as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using SIDA with deuterated esters for flavor analysis. The values are indicative and may vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Method Performance for Quantification of Key Esters in Wine using HS-SPME-GC-MS with Deuterated Internal Standards

| Analyte | Deuterated Internal Standard | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| Ethyl Acetate | d6-Ethyl Acetate | > 0.99 | 28.2 | 93.1 | 95-105 | [11] |

| Ethyl Butyrate | d7-Ethyl Butyrate | > 0.99 | ~5 | ~15 | 92-108 | N/A |

| Ethyl Hexanoate | d11-Ethyl Hexanoate | > 0.99 | 0.4 | 1.3 | 98-103 | [11] |

| Ethyl Octanoate | d15-Ethyl Octanoate | > 0.99 | ~1 | ~3 | 96-104 | N/A |

| Isoamyl Acetate | d4-Isoamyl Acetate | > 0.99 | ~2 | ~6 | 94-106 | N/A |

N/A: Data not available in the provided search results, representative values are given based on typical method performance.

Table 2: Method Performance for Quantification of Phthalate Esters in Beverages using GC-MS with Deuterated Internal Standards

| Analyte | Deuterated Internal Standard | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| Dimethyl Phthalate | d4-Dimethyl Phthalate | 0.07 - 5.45 | - | 67-120 | [12] |

| Diethyl Phthalate | d4-Diethyl Phthalate | 0.07 - 5.45 | - | 67-120 | [12] |

| Dibutyl Phthalate | d4-Dibutyl Phthalate | 0.07 - 5.45 | - | 67-120 | [12] |

Visualizations

Workflow for Stable Isotope Dilution Analysis (SIDA) of Flavor Esters

References

- 1. mdpi.com [mdpi.com]

- 2. imreblank.ch [imreblank.ch]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Volatile Compounds of Young Wines from Cabernet Sauvignon, Cabernet Gernischet and Chardonnay Varieties Grown in the Loess Plateau Region of China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Ethyl 2-methylbutanoate-d9 in Metabolic Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Ethyl 2-methylbutanoate-d9, a deuterated form of the naturally occurring fatty acid ester, serves as a powerful tracer for investigating branched-chain fatty acid and amino acid metabolism. When introduced into biological systems, the deuterium-labeled ethyl 2-methylbutanoate is metabolized, and the heavy isotope is incorporated into downstream metabolites. The detection and quantification of these labeled molecules, typically by mass spectrometry, provide a dynamic view of cellular metabolism. These application notes provide a comprehensive guide to using this compound for metabolic pathway tracing in a research setting.

Principle of Metabolic Tracing with this compound

Ethyl 2-methylbutanoate is an ester formed from ethanol (B145695) and 2-methylbutanoic acid. In cellular systems, esterases can hydrolyze this compound, releasing ethanol and 2-methylbutanoate. The latter is then activated to its coenzyme A (CoA) derivative, 2-methylbutyryl-CoA. This intermediate is a key player in the catabolism of the essential branched-chain amino acid, isoleucine.[1][2][3] By using this compound, where the nine hydrogen atoms on the ethyl and methyl groups are replaced with deuterium (B1214612), researchers can track the metabolic fate of the 2-methylbutanoate moiety through various pathways. The heavy isotope label allows for the differentiation of tracer-derived metabolites from the endogenous unlabeled pool.

Applications

-

Elucidating Isoleucine Catabolism: Track the breakdown of 2-methylbutyryl-CoA and its entry into the tricarboxylic acid (TCA) cycle.

-

Investigating Branched-Chain Fatty Acid Metabolism: Study the pathways involved in the synthesis and degradation of branched-chain fatty acids.

-

Cancer Metabolism Research: Investigate how cancer cells utilize alternative fuel sources, such as branched-chain amino acids, to support growth and proliferation.

-

Drug Development: Assess the impact of drug candidates on branched-chain amino acid and fatty acid metabolism.

Suggested Metabolic Pathway for Ethyl 2-methylbutanoate

The primary metabolic pathway for ethyl 2-methylbutanoate involves its hydrolysis and subsequent entry into the isoleucine catabolic pathway.

Experimental Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

-

Media Preparation:

-

Use a base medium that is appropriate for your cell line (e.g., DMEM, RPMI-1640).

-

To minimize background from unlabeled branched-chain amino acids, it is recommended to use a custom formulation of medium lacking isoleucine or to use dialyzed fetal bovine serum (dFBS).

-

Prepare a stock solution of this compound in a sterile solvent such as ethanol or DMSO. The final concentration of the tracer in the culture medium will need to be determined empirically but can range from 10 µM to 1 mM.

-

-

Cell Seeding:

-

Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.

-

Allow cells to attach and grow overnight in standard complete medium.

-

-

Isotope Labeling:

-

Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing this compound to the cells.

-